3-(4-Hydroxy-3-isobutylphenyl)propanenitrile
Description
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-[4-hydroxy-3-(2-methylpropyl)phenyl]propanenitrile |
InChI |
InChI=1S/C13H17NO/c1-10(2)8-12-9-11(4-3-7-14)5-6-13(12)15/h5-6,9-10,15H,3-4,8H2,1-2H3 |
InChI Key |
GCMJMGGMXXSQQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C=CC(=C1)CCC#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-isobutylphenyl)propanenitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenyl derivative, such as 4-hydroxy-3-isobutylbenzaldehyde.
Nitrile Formation: The aldehyde group is converted to a nitrile group using reagents like hydroxylamine hydrochloride and sodium acetate, followed by dehydration with phosphorus oxychloride (POCl3).
Final Product: The resulting intermediate is then subjected to further reactions to obtain the final product, 3-(4-Hydroxy-3-isobutylphenyl)propanenitrile.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Hydroxy-3-isobutylphenyl)propanenitrile may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxy-3-isobutylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Alkyl halides, acid or base catalysts
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 3-(4-Hydroxy-3-isobutylphenyl)propanenitrile is in the development of pharmaceutical compositions aimed at treating various diseases. The compound has been identified as having potential therapeutic effects against:
- Cancer : It acts as a suppressor of the Mdm2/p53 tumor pathway, which is crucial in regulating cell growth and apoptosis. This mechanism can be beneficial in inhibiting tumor progression and promoting cancer cell death .
- Proliferative Diseases : The compound has shown efficacy in treating conditions such as psoriasis, hyperkeratosis, and other hyperproliferative keratinocyte diseases. Its action involves modulation of cellular pathways that control cell proliferation and differentiation .
- Neurological Disorders : Research indicates that this compound may facilitate neuromodulation by inhibiting calmodulin binding on specific phosphodiesterases (PDE1A, PDE1B, PDE1C), which are involved in neuronal signaling. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Viral Infections : The compound exhibits antiviral properties by inhibiting interactions crucial for viral replication, particularly against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). It disrupts key protein-RNA interactions necessary for viral lifecycle progression .
Biochemical Applications
In addition to therapeutic uses, 3-(4-Hydroxy-3-isobutylphenyl)propanenitrile serves as a valuable tool in biochemical research:
- Protein Interaction Studies : The compound can be utilized as an agonist or antagonist in binding assays to study protein interactions. This application is essential for understanding the mechanisms of action of various proteins involved in disease pathways .
- Analytical Chemistry : It can be employed as an analytical agent for isolating or purifying proteins, which is critical in proteomics research where understanding protein functions and interactions is vital .
Case Studies and Research Findings
Several studies have documented the efficacy of 3-(4-Hydroxy-3-isobutylphenyl)propanenitrile across different applications:
- Cancer Treatment : A study highlighted the compound’s ability to inhibit Mdm2/p53 interactions effectively, leading to increased apoptosis in cancer cells. This finding supports its potential use as a chemotherapeutic agent .
- Neurodegenerative Diseases : Research indicated that the compound could modulate neuropeptide Y receptor interactions, providing insights into its role in managing conditions like hypertension and neurological disorders .
- Antiviral Activity : Experimental data demonstrated that 3-(4-Hydroxy-3-isobutylphenyl)propanenitrile could inhibit HSV replication by disrupting essential viral protein interactions, showcasing its potential as an antiviral therapeutic .
Mechanism of Action
The mechanism of action of 3-(4-Hydroxy-3-isobutylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, depending on the context and application.
Comparison with Similar Compounds
3-(4-Hydroxy-3-methylphenyl)propanenitrile (CAS 22516-99-0)
- Structure: Differs by a methyl group instead of isobutyl at the 3-position of the phenol ring.
- Molecular Formula: C₁₀H₁₁NO (MW: 161.20 g/mol).
- Key Properties :
3-[(2-Fluorophenyl)sulfonyl]propanenitrile
- Structure: Contains a sulfonyl group and fluorophenyl substituent instead of phenolic hydroxyl and isobutyl.
- Molecular Formula: C₉H₈FNO₂S (MW: 213.23 g/mol).
- Key Properties: Enhanced electrophilicity at the nitrile group due to electron-withdrawing sulfonyl and fluorine substituents. Higher thermal stability compared to phenolic analogs, as sulfonyl groups resist oxidative degradation .
Complex Nitrile Derivatives (e.g., )
- Example : A nucleotide-like propanenitrile derivative with tetrahydrofuran and terpene-thioether substituents.
- Key Properties :
Data Table: Comparative Analysis of Key Parameters
| Property | 3-(4-Hydroxy-3-isobutylphenyl)propanenitrile | 3-(4-Hydroxy-3-methylphenyl)propanenitrile | 3-[(2-Fluorophenyl)sulfonyl]propanenitrile |
|---|---|---|---|
| Molecular Weight (g/mol) | 203.29 | 161.20 | 213.23 |
| LogP (Predicted) | ~3.5 | 2.16 | 1.89 |
| Solubility in Water | Low | Moderate | Very Low |
| Reactivity | Moderate electrophilicity at nitrile | High electrophilicity | High sulfonyl group reactivity |
| Synthetic Complexity | High (due to isobutyl introduction) | Moderate | Moderate |
Research Findings and Key Insights
Synthetic Routes :
- The isobutyl analog likely requires multi-step alkylation (e.g., Friedel-Crafts) followed by nitrile introduction, contrasting with the methyl variant’s simpler synthesis .
- Sulfonyl derivatives (e.g., ) employ sulfonation reactions under acidic conditions, yielding higher purity but requiring stringent temperature control .
Reactivity Trends :
- Applications: Phenolic nitriles (e.g., methyl/isobutyl variants) are explored as intermediates in agrochemicals and antioxidants. Sulfonyl nitriles are prioritized in pharmaceuticals for their metabolic resistance .
Biological Activity
3-(4-Hydroxy-3-isobutylphenyl)propanenitrile, also known as 2-(4-isobutylphenyl)propanenitrile, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
- Molecular Formula : C13H17N
- Molecular Weight : 187.281 g/mol
- CAS Number : 58609-73-7
- Density : 0.9 ± 0.1 g/cm³
- Boiling Point : 289.3 ± 9.0 °C at 760 mmHg
- Flash Point : 130.5 ± 5.1 °C
The biological activity of 3-(4-Hydroxy-3-isobutylphenyl)propanenitrile is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in various conditions such as cancer and autoimmune diseases .
- Receptor Modulation : The compound is noted for its potential to modulate receptor interactions, particularly in the context of G protein-coupled receptors (GPCRs), which are crucial for many physiological processes .
- Immunomodulation : It has been suggested that this compound could influence immune responses by modulating interleukin/receptor interactions, which is significant in treating inflammatory and autoimmune disorders .
Antiviral and Anticancer Properties
Research indicates that 3-(4-Hydroxy-3-isobutylphenyl)propanenitrile exhibits antiviral properties, particularly against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). The compound appears to inhibit viral replication by disrupting critical protein interactions necessary for viral entry and replication .
In cancer research, it has shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated that the compound can induce pro-apoptotic signals in cancer cells, thereby reducing cell viability .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in various models of inflammatory diseases. This activity is thought to be mediated through the inhibition of pro-inflammatory cytokines .
Case Studies
Safety and Toxicology
While the biological activities are promising, safety assessments indicate that 3-(4-Hydroxy-3-isobutylphenyl)propanenitrile can be harmful if inhaled or if it comes into contact with skin. Potential health effects include irritation to eyes and skin, emphasizing the need for caution during handling . Long-term toxicity studies are necessary to fully understand the safety profile of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
